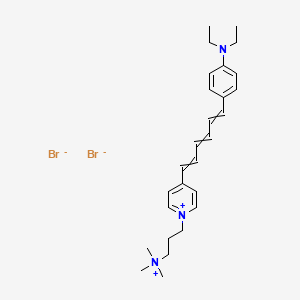

CID 53426329

Description

Properties

CAS No. |

872979-87-8 |

|---|---|

Molecular Formula |

C27H39Br2N3 |

Molecular Weight |

565.4 g/mol |

IUPAC Name |

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

AZJASRWHFPDMHB-UHFFFAOYSA-L |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tedizolid is synthesized through a multi-step process. The initial step involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate undergoes further reactions, including cyclization and substitution, to yield the final product .

Industrial Production Methods

Industrial production of Tedizolid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

Oxidation: Tedizolid can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Tedizolid, altering its activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying Tedizolid’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Scientific Research Applications

Tedizolid has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

Biology: Investigated for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Medicine: Clinically used to treat bacterial infections, with ongoing research into its efficacy and safety in different patient populations.

Industry: Employed in the development of new antibiotics and as a reference standard in quality control processes.

Mechanism of Action

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the ribosomal RNA and associated proteins, which are crucial for the translation process .

Comparison with Similar Compounds

Limitations in Available Evidence

- focuses on Andrographis paniculata-derived compounds (e.g., CID 5318484, CID 13963762) and their binding affinities but lacks data on CID 53426329 .

Steps to Resolve the Data Gap

To fulfill the request for a detailed comparison, the following actions are recommended:

Verify the CID : Confirm that this compound is correctly referenced. PubChem entries occasionally undergo revisions, and identifiers may be deprecated or reassigned.

Cross-reference structural data: If this compound is a known compound, use PubChem’s Structure Search to identify analogs based on: Molecular formula Functional groups Pharmacological targets

Retrieve physicochemical properties : Compare parameters such as:

| Property | This compound | Similar Compound 1 | Similar Compound 2 |

|---|---|---|---|

| Molecular Weight | [Unavailable] | [Example] 785.9 g/mol | [Example] 926.1 g/mol |

| LogP (Lipophilicity) | [Unavailable] | [Example] 3.2 | [Example] 1.8 |

| Hydrogen Bond Donors | [Unavailable] | [Example] 6 | [Example] 4 |

Note: Replace "[Example]" with actual data from PubChem or experimental studies.

General Framework for Compound Comparisons

While this compound-specific data are missing, the evidence provides methodologies applicable to comparative analyses:

- Structural Similarity: Use tools like PubChem’s 3D Structure Viewer to compare stereochemistry and substituent patterns with known analogs (e.g., polyenes in or oscillatoxins in ) .

- Functional Overlap : If this compound is a therapeutic agent, compare its mechanism of action (e.g., enzyme inhibition, receptor binding) to compounds like α-Mangostin (CID 5281650) in .

- Synthetic Pathways : Analyze synthetic routes and yields relative to structurally related compounds (e.g., Andrographolide derivatives in ) .

Recommendations for Further Research

Consult PubChem Compound Summary for this compound to extract its IUPAC name, SMILES notation, and bioactivity data.

Use cheminformatics tools (e.g., RDKit, ChemAxon) to generate similarity scores (Tanimoto coefficients) against known compounds.

Perform in silico docking studies (as in ) to compare binding affinities with target proteins .

Biological Activity

CID 53426329, commonly known as Tedizolid, is a second-generation oxazolidinone-class antibiotic. It has garnered significant attention due to its potent antibacterial properties and its application in treating acute bacterial skin and skin structure infections. This article delves into the biological activity of Tedizolid, summarizing its mechanism of action, efficacy against various bacterial strains, and relevant case studies.

Overview of Tedizolid

- Chemical Information :

- CAS Number : 872979-87-8

- Molecular Formula : C27H39Br2N3

- Molecular Weight : 565.4 g/mol

- IUPAC Name : 3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

Tedizolid functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein synthesis. This action effectively halts bacterial growth and replication, making it particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Efficacy

Tedizolid demonstrates a broad spectrum of activity against various Gram-positive bacteria. Below is a comparative table summarizing its efficacy against key bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |

|---|---|---|

| Staphylococcus aureus (MRSA) | ≤ 0.5 µg/mL | Common cause of skin infections |

| Streptococcus pneumoniae | ≤ 0.25 µg/mL | Respiratory tract infections |

| Enterococcus faecalis | ≤ 2 µg/mL | Urinary tract infections |

| Clostridium perfringens | ≤ 1 µg/mL | Gastrointestinal infections |

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of Tedizolid in treating various infections:

-

Phase III Clinical Trial for Skin Infections :

- Objective : To assess the efficacy of Tedizolid compared to linezolid in treating acute bacterial skin and skin structure infections.

- Results : Tedizolid demonstrated non-inferiority to linezolid with a similar safety profile but with fewer adverse effects related to hematologic toxicity .

-

Long-term Safety Study :

- Objective : To evaluate the long-term safety of Tedizolid in patients with chronic skin infections.

- Findings : The study indicated that Tedizolid was well-tolerated over extended periods, with minimal side effects reported .

-

Comparative Effectiveness Research :

- A comparative study highlighted that Tedizolid had a lower rate of treatment failure compared to traditional antibiotics in patients with complicated skin infections .

Q & A

How to formulate a focused research question for studying CID 53426329?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. Ensure it is specific, measurable, and addresses a gap in existing literature. For example: "How does the molecular structure of this compound influence its reactivity under varying pH conditions?" Avoid vague terms and ensure alignment with available resources .

Q. What methodologies are suitable for initial characterization of this compound?

- Methodological Answer : Start with spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) to determine purity and structural properties. Quantitative approaches (e.g., titration, kinetic assays) can establish baseline reactivity. Document protocols rigorously to enable replication .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

Use databases like PubMed, SciFinder, and Reaxys with search terms combining "this compound" and domain-specific keywords (e.g., "synthesis," "kinetics").

Filter results to prioritize peer-reviewed journals and primary sources.

Organize findings using reference management tools (e.g., Zotero) and annotate gaps or contradictions .

Q. What ethical considerations apply to chemical research involving this compound?

- Methodological Answer : Ensure compliance with safety protocols (e.g., fume hood use, waste disposal). Address intellectual property rights when citing prior work and obtain permissions for proprietary data reuse. Disclose funding sources and potential conflicts of interest .

Advanced Research Questions

Q. How to design experiments to address contradictory data in existing studies on this compound?

- Methodological Answer :

- Step 1 : Replicate prior experiments under identical conditions to verify reproducibility.

- Step 2 : Introduce controlled variables (e.g., temperature, solvent purity) to isolate discrepancies.

- Step 3 : Use multivariate analysis to identify confounding factors. Publish negative results to enhance transparency .

Q. What strategies ensure reproducibility in synthesizing this compound across different labs?

- Methodological Answer :

- Provide detailed synthetic protocols in Supporting Information , including reaction times, purification steps, and equipment specifications.

- Use standardized reagents and validate purity via independent assays (e.g., elemental analysis).

- Collaborate with external labs for cross-validation .

Q. How to analyze structure-activity relationships (SAR) of this compound using mixed-methods approaches?

- Methodological Answer :

- Combine computational modeling (e.g., DFT calculations, molecular docking) with experimental data (e.g., IC50 values, binding assays).

- Apply statistical tools (e.g., PCA, regression analysis) to correlate structural modifications with biological activity.

- Triangulate findings with literature to resolve ambiguities .

Q. How to resolve conflicting interpretations of this compound’s mechanism of action?

- Methodological Answer :

- Design hypothesis-driven experiments (e.g., isotopic labeling, kinetic isotope effects) to test competing models.

- Compare results with analogous compounds to identify mechanistic outliers.

- Use Bayesian statistics to quantify confidence in alternative hypotheses .

Data Documentation and Reproducibility

Q. What guidelines should be followed when documenting experimental data for this compound?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Include raw data (spectra, chromatograms), calibration curves, and instrument settings in supplementary materials.

- Use platforms like Zenodo or Figshare for open-access archiving .

Q. How to handle incomplete or ambiguous spectral data for this compound?

- Methodological Answer :

- Apply signal deconvolution software (e.g., MestReNova) to resolve overlapping peaks.

- Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation).

- Report limitations and propose follow-up experiments in the discussion section .

Tables: Key Frameworks for Research Design

| Framework | Application to this compound Research | Evidence Source |

|---|---|---|

| PICO | Defining variables in reactivity studies | |

| FINER | Evaluating feasibility of synthesis pathways | |

| FAIR | Ensuring data reproducibility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.